molecular formula C17H16ClN3O B2603956 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol CAS No. 51443-54-0

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol

Cat. No.: B2603956
CAS No.: 51443-54-0
M. Wt: 313.79
InChI Key: RXNLIELAKWOBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C₁₇H₁₆ClN₃O and a molecular weight of 313.78 g/mol

Preparation Methods

The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol typically involves the reaction of 6-chloro-4-phenylquinazoline with 3-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name

3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-13-7-8-15-14(11-13)16(12-5-2-1-3-6-12)21-17(20-15)19-9-4-10-22/h1-3,5-8,11,22H,4,9-10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNLIELAKWOBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323936
Record name 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194159
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51443-54-0
Record name 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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